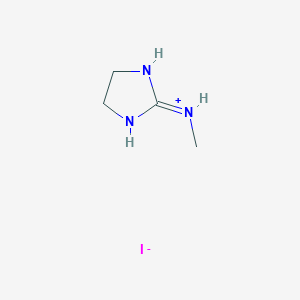

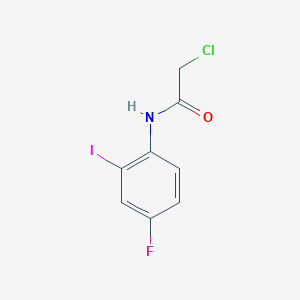

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide , also known as iodomethane , is a chemical compound with the formula CH₃I . It is a dense, colorless, and volatile liquid. Structurally, it is related to methane, where one hydrogen atom is replaced by an iodine atom .

Synthesis Analysis

This process results in the formation of iodomethane along with water as a byproduct. The reaction is typically carried out under acidic conditions .

Molecular Structure Analysis

The molecular structure of iodomethane consists of a methyl group (CH₃) bonded to an iodine atom (I). It is a simple organic halide with a tetrahedral geometry around the carbon atom .

Chemical Reactions Analysis

科学的研究の応用

Chemical Reactions and Synthesis

- The compound has been utilized in the synthesis of novel 1H+,2H-imidazolium salts through the treatment of 4,5-diphenyl-2H-imidazoles with alkyl iodides, leading to various derivatives with potential applications in organic synthesis (Katritzky et al., 1983).

Metal Extraction and Environmental Applications

- Imidazolium salts, including variants of the mentioned compound, have been studied for the selective extraction and stripping of metals like Cd(II) from acidic iodide solutions, indicating their potential in environmental and industrial applications (Eyupoglu & Polat, 2015).

Organic Compound Synthesis

- It has been used in microwave-assisted, chemoselective N-formylation of amines, demonstrating its role in facilitating efficient and environmentally friendly synthetic routes for various organic compounds (Thimmegowda et al., 2022).

Material Science and Solar Cell Applications

- Research indicates its use in the synthesis of new ionic liquids for applications like dye-sensitized solar cells, highlighting its relevance in the field of renewable energy and material science (Ramkumar et al., 2014).

Catalysis and Chemical Transformation

- The compound and its derivatives have been explored as catalysts in various chemical reactions, including nitrile-primary amide interconversion and Sonogashira coupling, indicating its versatility in catalysis (Dubey et al., 2017).

Safety and Hazards

特性

IUPAC Name |

imidazolidin-2-ylidene(methyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.HI/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H2,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLYNZNVWDPJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]=C1NCCN1.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)

![ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2401399.png)

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2401405.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2401413.png)